Allyl ethyl ether
Overview
Description
Allyl ethyl ether (AEE) is a type of unsaturated ether that is a volatile organic compound (VOC). It is characterized by the presence of an allyl group (a vinyl group adjacent to a methylene) and an ethyl group attached to the same oxygen atom. AEE is used in various chemical syntheses and has been studied for its reactivity and physical properties .
Synthesis Analysis
The synthesis of allyl ethers, including AEE, can be achieved through several methods. One efficient approach is the Kocienski-Julia olefination reaction, which provides a short and efficient synthesis of allylic ethers with good to excellent yields and high (E)-selectivity . Another method involves the use of ultrasound-assisted synthesis, which significantly reduces the reaction time for producing allyl ethers like allyl 1-naphthyl ether, which can be related to the synthesis of AEE . Additionally, allyl ethyl carbonate in the presence of palladium (0) has been used for the one-step conversion of alcohols into allyl ethers under neutral conditions, which could be applicable to the synthesis of AEE .
Molecular Structure Analysis
The molecular structure of AEE can be analyzed through various spectroscopic techniques. For instance, the INADEQUATE NMR method has been used to confirm the structure of polymers derived from allyl ethers, which could also be applied to determine the structure of AEE . The UV and IR absorption cross sections of AEE have been reported, which are essential for understanding its molecular structure and its interaction with light .
Chemical Reactions Analysis
AEE undergoes various chemical reactions due to its unsaturated ether structure. It has been found to react with OH radicals in the atmosphere, with specific rate coefficients determined as a function of temperature . The cyclopolymerization of allyl ethers has been observed, indicating that AEE could potentially participate in similar polymerization reactions to form cyclic structures . Furthermore, allyl ethers can be used as plasticizing and crosslinkable side groups in polymer electrolytes, suggesting that AEE could also be utilized in such applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of AEE have been studied, particularly in the context of its atmospheric degradation. The estimated atmospheric lifetimes of AEE are relatively short, and its global warming potential is calculated to be almost zero . The thermal behavior of polymers containing allyl ether groups has been analyzed, which could provide insights into the physical properties of AEE . Additionally, the introduction of allyl ether groups into liquid crystals has been shown to affect their transition temperatures and physical properties, which could be relevant to the properties of AEE .
Scientific Research Applications
Conformational Preferences Study
- Scientific Field : Chemical Physics
- Application Summary : The conformational energy landscapes of Allyl ethyl ether (AEE) were investigated .
- Methods of Application : Fourier transform microwave spectroscopy in the frequency range of 5–23 GHz aided by density functional theory B3LYP-D3 (BJ)/aug-cc-pVTZ calculations were used .
- Results : The experimental rotational spectrum of AEE was dominated by transitions arising from its three lowest energy conformers, which differ in the arrangement of the allyl side chain .
Ether Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .
- Methods of Application : A good number of homogeneous Bronsted acids and Lewis acid based transition metals have also been reported as catalysts in the etherification of alcohols .
- Results : The above mentioned pathway has exhibited some drawbacks including their deactivation through decomposition caused by the water formed during the course of the reaction .
Production of Fine Chemicals
- Scientific Field : Chemical Engineering
- Application Summary : Etherification using allyl alcohol to produce allyl ether via dehydration is a fundamental technique for producing fine chemicals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Hydrogen Abstraction Reactions Study
- Scientific Field : Physical Chemistry
- Application Summary : Allyl ether monomers had much higher reactivity than other allyl monomers in the suspension photopolymerization initiated by Type I photoinitiator . The hydrogen abstraction reaction (HAR) is the initial step of cyclization .
- Methods of Application : The influence of solvents effect was clarified by exploring the hydrogen abstraction reaction in different solvents (methanol, water and DMSO) by quantum chemistry for geometry and energy .
- Results : The findings were combined with the distortion model and transition state theory . The Eckart’s correction allowed to examine the driving factors of the hydrogen abstraction reaction tunnels and these reactions constant rates are determined in the range of 500–2500 K depending on the modified Arrhenius form in different solvents effect .
Allyl–Allyl Cross-Coupling in Natural Product Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .
- Methods of Application : Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
Ether Synthesis in Aqueous Micellar Solution
- Scientific Field : Green Chemistry
- Application Summary : Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical and environmentally friendly .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
The future directions of Allyl ethyl ether research could involve further exploration of its conformational preferences , as well as its potential applications in various organic reactions . The use of aqueous micellar solution as a reaction medium for synthesizing several organic compounds, including ethers like Allyl ethyl ether, is a new direction of study, as they are simple, efficient, economical, and environmentally friendly .
properties
IUPAC Name |
3-ethoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSFJLSZZTSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | ALLYL ETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2363 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060319 | |
Record name | 3-Ethoxy-1-propene | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals., Liquid; [Merck Index] | |
Record name | ALLYL ETHYL ETHER | |
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Record name | Allyl ethyl ether | |
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Flash Point |
less than -19 °F (NFPA, 2010) | |
Record name | ALLYL ETHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/2363 | |
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Vapor Pressure |
153.0 [mmHg] | |
Record name | Allyl ethyl ether | |
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Product Name |
Allyl ethyl ether | |
CAS RN |
557-31-3 | |
Record name | ALLYL ETHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/2363 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Ethoxy-1-propene | |
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Record name | Allyl ethyl ether | |
Source | ChemIDplus | |
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Record name | 1-Propene, 3-ethoxy- | |
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Record name | 3-Ethoxy-1-propene | |
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Record name | Allyl ethyl ether | |
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Record name | ALLYL ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8T658RE3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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